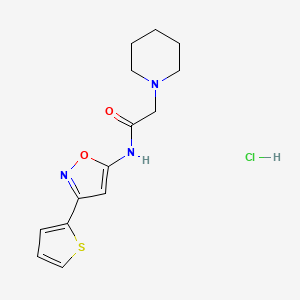
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential applications in the synthesis of antidepressant molecules and other therapeutic agents. Its unique structure, which includes a piperidine ring, a thienyl group, and an isoxazole moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thienyl group, and the construction of the isoxazole ring. One common synthetic route involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Thienyl Group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable halide precursor.
Construction of Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienyl group, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its potential as an antidepressant.
Medicine: Research is ongoing to explore its therapeutic potential in treating various neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. It may act as an agonist or antagonist at specific receptors, leading to changes in neurotransmitter release and uptake. These interactions contribute to its potential antidepressant effects and other therapeutic properties.
Comparison with Similar Compounds
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride can be compared with other similar compounds, such as:
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl): This compound lacks the monohydrochloride group, which may affect its solubility and reactivity.
1-Piperidineacetamide, N-(3-(2-thienyl)-5-pyrazolyl): This compound contains a pyrazole ring instead of an isoxazole ring, leading to different chemical and biological properties.
1-Piperidineacetamide, N-(3-(2-thienyl)-5-thiazolyl):
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse reactivity and potential therapeutic applications.
Properties
CAS No. |
37852-49-6 |
|---|---|
Molecular Formula |
C14H18ClN3O2S |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H17N3O2S.ClH/c18-13(10-17-6-2-1-3-7-17)15-14-9-11(16-19-14)12-5-4-8-20-12;/h4-5,8-9H,1-3,6-7,10H2,(H,15,18);1H |
InChI Key |
OYMUGKJJVLMCFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=NO2)C3=CC=CS3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-2-nitroprop-1-enyl]cyclopentane](/img/structure/B14168568.png)
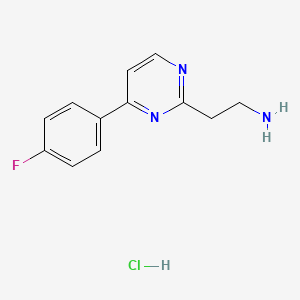

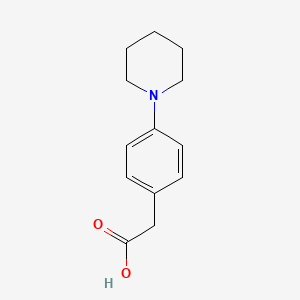
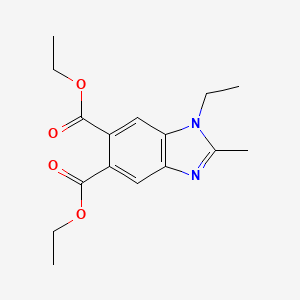
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)

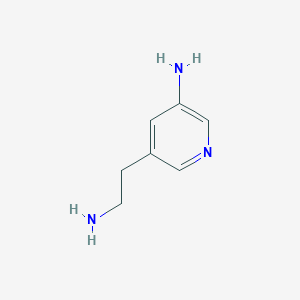
![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
![14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B14168660.png)
